![molecular formula C7H10NOP B2741639 Dimethyl(pyridin-3-yl)phosphine oxide CAS No. 2361635-46-1](/img/structure/B2741639.png)
Dimethyl(pyridin-3-yl)phosphine oxide
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Overview
Description
Dimethyl(pyridin-3-yl)phosphine oxide, with the chemical formula (CH₃)₂P(O)H , is a colorless liquid that is soluble in polar organic solvents. It exists predominantly in the phosphine oxide form, rather than the hydroxy tautomer. A related compound is diphenylphosphine oxide, which shares similar properties .
Molecular Structure Analysis
The molecular structure of dimethyl(pyridin-3-yl)phosphine oxide consists of a phosphorus atom (P) bonded to two methyl groups (CH₃) and an oxygen atom (O). The pyridine ring (pyridin-3-yl) is attached to the phosphorus atom. The P-O bond is short and polar, contributing to its stability .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis of Tertiary Phosphines
Dimethyl(pyridin-3-yl)phosphine oxide can be used in the synthesis of tertiary phosphines . Tertiary phosphines are a class of organophosphorus compounds that have found extensive use in various fields of chemistry, including transition metal catalysis and organocatalysis .
Ligand in Coordination Chemistry
Pyridyl-substituted phosphines, such as Dimethyl(pyridin-3-yl)phosphine oxide, have been extensively used in metal ion coordination chemistry . Their unique structure allows them to exhibit rich coordination capabilities .
Synthesis of Pyridinium Salts
Dimethyl(pyridin-3-yl)phosphine oxide could potentially be used in the synthesis of pyridinium salts . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Anti-Microbial Applications
Pyridinium salts, which can potentially be synthesized from Dimethyl(pyridin-3-yl)phosphine oxide, have shown anti-microbial properties . This makes them valuable in the development of new anti-microbial agents .
Anti-Cancer Applications
Pyridinium salts have also shown anti-cancer properties . Therefore, Dimethyl(pyridin-3-yl)phosphine oxide, as a potential precursor to these salts, could be important in cancer research .
Anti-Malarial Applications
Another potential application of pyridinium salts is in the development of anti-malarial drugs . Thus, Dimethyl(pyridin-3-yl)phosphine oxide could potentially contribute to this field as well .
Mechanism of Action
Target of Action
Dimethyl(pyridin-3-yl)phosphine oxide is a tertiary phosphine compound . Tertiary phosphines are known to play a significant role in transition metal catalysis and organocatalysis . They are often used as ligands in these reactions, suggesting that their primary targets are likely to be the metal centers of various catalysts .
Mode of Action
Tertiary phosphines are known to act as ligands, forming complexes with metal centers in catalytic reactions . They can donate electron density to the metal center, facilitating various transformations .
Biochemical Pathways
These could potentially include reactions in the synthesis of various pharmaceuticals, as pyridinium salts (which are structurally similar to Dimethyl(pyridin-3-yl)phosphine oxide) are known to be involved in a wide range of biological activities .
Result of Action
The molecular and cellular effects of Dimethyl(pyridin-3-yl)phosphine oxide’s action would depend on the specific reactions it is involved in. As a ligand in catalytic reactions, it could potentially facilitate a wide range of chemical transformations .
Action Environment
The action, efficacy, and stability of Dimethyl(pyridin-3-yl)phosphine oxide are likely to be influenced by various environmental factors. These could include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific metal center it is interacting with .
properties
IUPAC Name |
3-dimethylphosphorylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPKQGTJZEENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(pyridin-3-yl)phosphine oxide |
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